molecular formula C7H7N3O B14067914 7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine

7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B14067914
M. Wt: 149.15 g/mol
InChI Key: MAEVRAIZTIHPHQ-UHFFFAOYSA-N
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Description

7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound It belongs to the class of triazolopyridines, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methodologies mentioned above can be scaled up for industrial applications. The use of microwave irradiation and mechanochemical methods are particularly promising for large-scale production due to their efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 7-position enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methoxytriazolo[1,5-a]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-7-4-2-3-6-5-8-9-10(6)7/h2-5H,1H3

InChI Key

MAEVRAIZTIHPHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=NN21

Origin of Product

United States

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